molecular formula C21H26N3O2.HO<br>C21H27N3O3 B12702510 3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide CAS No. 93966-69-9

3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide

Cat. No.: B12702510
CAS No.: 93966-69-9
M. Wt: 369.5 g/mol
InChI Key: SNSOEOKMOHRSAA-UHFFFAOYSA-N
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Description

3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and ammonium groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide typically involves multiple steps:

    Formation of the Anthracene Derivative: The initial step involves the preparation of the anthracene derivative through a Friedel-Crafts acylation reaction, followed by reduction and methylation to introduce the methylamino group.

    Amidation Reaction: The anthracene derivative is then subjected to an amidation reaction with 3-aminopropylamine to form the intermediate compound.

    Quaternization: The final step involves the quaternization of the intermediate with trimethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original anthracene structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Restored anthracene structure.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the anthracene and ammonium groups. These interactions can influence various biochemical pathways, including:

    DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.

    Protein Binding: The ammonium group can form ionic bonds with negatively charged amino acids in proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Shares the anthracene core but lacks the ammonium group.

    N,N-Dimethyl-9,10-anthracenediamine: Similar structure but with different substituents on the anthracene ring.

Uniqueness

3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is unique due to its combination of anthracene and ammonium groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

93966-69-9

Molecular Formula

C21H26N3O2.HO
C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;hydroxide

InChI

InChI=1S/C21H25N3O2.H2O/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H2

InChI Key

SNSOEOKMOHRSAA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-]

Origin of Product

United States

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